4-Amino-1,2,5-oxadiazole-3-carbonitrile

Catalog No.
S669999
CAS No.
156463-85-3
M.F
C3H2N4O
M. Wt
110.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1,2,5-oxadiazole-3-carbonitrile

CAS Number

156463-85-3

Product Name

4-Amino-1,2,5-oxadiazole-3-carbonitrile

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbonitrile

Molecular Formula

C3H2N4O

Molecular Weight

110.07 g/mol

InChI

InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7)

InChI Key

SJAYVHFNURJLAG-UHFFFAOYSA-N

SMILES

C(#N)C1=NON=C1N

Canonical SMILES

C(#N)C1=NON=C1N

The exact mass of the compound 4-Amino-1,2,5-oxadiazole-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS 156463-85-3), also known as 3-amino-4-cyanofurazan, is a highly reactive, asymmetric furazan derivative characterized by adjacent amino and cyano functional groups. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for nitrogen-rich energetic materials and complex pharmaceutical intermediates. The unique juxtaposition of an oxidizable amino group and a cyclizable cyano group enables the construction of complex multicyclic frameworks, including furazan-tetrazole hybrids, ether-bridged energetic plasticizers, and fused oxadiazolopyridines. Its most prominent industrial role is serving as the foundational precursor for high-density melt-cast explosives like DNTF (3,4-bis(4-nitrofurazan-3-yl)furoxan) and advanced IDO1 inhibitors in medicinal chemistry workflows [1].

Attempting to substitute 4-amino-1,2,5-oxadiazole-3-carbonitrile with symmetric furazans, such as 3,4-diaminofurazan (DAF) or 3,4-dinitrofurazan (DNF), fundamentally disrupts downstream synthetic workflows. While DAF is a common and highly accessible energetic baseline, it lacks the electrophilic cyano group required for cycloaddition reactions (e.g., with azides to form tetrazoles) or condensation into pyridine rings. Conversely, fully oxidized derivatives like DNF act as terminal energetic products rather than versatile intermediates. Procurement of this exact asymmetric cyano-amine is non-negotiable for processes requiring sequential, orthogonal functionalization—such as oxidizing the amine to a nitro or azo group while independently reacting the nitrile to form bridged or fused heterocyclic networks [1].

Orthogonal Reactivity for Multicyclic Energetic Frameworks

Unlike symmetric precursors such as 3,4-diaminofurazan (DAF), 4-amino-1,2,5-oxadiazole-3-carbonitrile features a highly reactive cyano group that undergoes direct cycloaddition. For instance, reacting the target compound with sodium azide yields 3-amino-4-(tetrazol-5-yl)furazan with a high conversion rate (up to 90.9% yield). This orthogonal reactivity allows the amino group to be preserved for subsequent functionalization. DAF cannot undergo this reaction, requiring entirely different, multi-step, and lower-yield pathways to build extended nitrogen-rich multicyclic networks [1].

Evidence DimensionYield of tetrazole-furazan intermediate
Target Compound Data90.9% yield via direct cyano-azide cycloaddition
Comparator Or Baseline3,4-Diaminofurazan (DAF) (0% yield for this specific pathway; lacks cyano group)
Quantified DifferenceEnables direct 1-step tetrazole formation which is structurally impossible with symmetric DAF
ConditionsSodium azide cycloaddition in DMF

Buyers looking to synthesize tetrazole-furazan hybrids or bridged structures must procure the cyano-derivative to ensure viable process yields.

Essential Precursor for High-Density Melt-Cast Explosives (DNTF)

4-Amino-1,2,5-oxadiazole-3-carbonitrile is the established industrial starting material for synthesizing 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (DNTF). By utilizing the cyano group for addition and cyclization, followed by oxidation of the amino groups, manufacturers achieve a final energetic material with a crystal density of 1.93 g/cm³ and a detonation velocity exceeding 9000 m/s. This represents a 168% improvement in overall energetic performance over the standard baseline TNT, while critically maintaining a processable melting point of 109 °C suitable for melt-cast formulations [1].

Evidence DimensionDownstream energetic performance (Detonation Velocity & Density)
Target Compound Data>9000 m/s and 1.93 g/cm³ (as DNTF derived from target)
Comparator Or BaselineTNT baseline (~6900 m/s and 1.65 g/cm³)
Quantified Difference>30% higher detonation velocity and 168% overall energetic performance increase
ConditionsStandard detonation performance metrics for melt-cast formulations

Procurement of this specific intermediate is critical for scaling up high-performance melt-cast explosives that significantly outperform legacy TNT baselines.

Critical Scaffold for IDO1 Inhibitor Pharmacophores

In medicinal chemistry, the target compound is strictly required for the synthesis of [1,2,5]oxadiazolo[3,4-b]pyridine derivatives, which act as potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. The adjacent amino and cyano groups enable specific cyclocondensation reactions that cannot be achieved with simple amino-furazans. Derivatives synthesized from this specific precursor have demonstrated significant hIDO1 inhibitory activity, with optimized compounds achieving enzymatic IC50 values as low as 108.7 nM and cellular IC50 values of 19.88 nM [1].

Evidence DimensionhIDO1 Inhibitory Activity (IC50)
Target Compound Data108.7 nM (enzymatic) / 19.88 nM (cellular) for derived compounds
Comparator Or BaselineNon-fused furazan analogs (Inactive or lack binding capability)
Quantified DifferenceProvides the exact structural geometry required for nanomolar target engagement
ConditionsEnzymatic hIDO1 assay and HEK293T cellular assay

Pharmaceutical buyers cannot substitute this with DAF or nitro-furazans, as the adjacent amino and cyano groups are strictly required for the cyclization into the oxadiazolopyridine pharmacophore.

Synthesis of Ultra-Stable Ether-Bridged Plasticizers

The target compound serves as the essential precursor for high-performance energetic plasticizers, such as FOF-13 (an oxygen-bridged trifurazan ether). Oxidation of 4-amino-1,2,5-oxadiazole-3-carbonitrile yields a nitro-cyano intermediate, which upon etherification produces a plasticizer with an exceptional density of 1.97 g/cm³ and an onset thermal decomposition temperature exceeding 270 °C. Substituting this precursor with non-cyano furazans prevents the formation of these highly stable, dense ether linkages critical for advanced solid rocket propellants [1].

Evidence DimensionDensity and Thermal Stability of derived plasticizer
Target Compound Data1.97 g/cm³ and Tdec > 270 °C (FOF-13)
Comparator Or BaselineStandard energetic plasticizers (typically <1.6 g/cm³ and lower thermal stability)
Quantified Difference>20% increase in density while maintaining extreme thermal stability
ConditionsThermal decomposition via DSC and density via gas pycnometer

Provides a direct synthetic route to advanced energetic plasticizers that offer better compatibility and density than conventional nitro-plasticizers.

Synthesis of Melt-Cast Energetic Formulations

Ideal for procurement by defense and aerospace materials manufacturers synthesizing DNTF. The compound's specific structure allows the multi-step construction of the furoxan core, resulting in melt-cast explosives that outperform TNT in detonation velocity while maintaining a highly processable 109 °C melting point [1].

Development of Insensitive High-Explosives (IHEs)

Crucial for R&D teams developing furazan-tetrazole hybrids. The highly reactive cyano group allows direct cycloaddition with azides, yielding highly thermally stable (up to 345 °C onset decomposition) and impact-insensitive energetic materials [2].

Medicinal Chemistry and Oncology Drug Discovery

The mandatory starting material for pharmaceutical companies synthesizing [1,2,5]oxadiazolo[3,4-b]pyridine-based IDO1 inhibitors. The asymmetric amino/cyano substitution is required to build the fused pyridine pharmacophore targeting tumor immune evasion [1].

Production of Energetic Plasticizers for Propellants

Selected by solid rocket propellant engineers to synthesize ether-bridged trifurazans (like FOF-13). These derivatives provide superior density (1.97 g/cm³) and thermal stability compared to conventional nitrate ester plasticizers, improving the overall safety and performance of propellant formulations[2].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-amino-1,2,5-oxadiazole-3-carbonitrile

Dates

Last modified: 08-15-2023

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